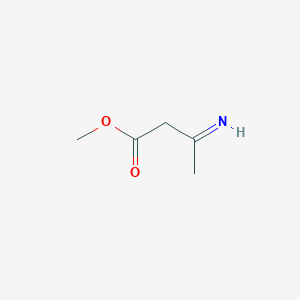
Methyl 3-iminobutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. This compound is characterized by its methyl ester and imine functional groups, making it a valuable intermediate in organic synthesis. It is commonly used in the preparation of various pharmaceuticals and agrochemicals due to its versatile reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 3-iminobutanoate can be synthesized through several methods. One common approach involves the reaction of methyl acrylate with ammonia under controlled conditions to form the imine derivative. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch reactors where the reactants are mixed and heated under pressure. The process is optimized to maximize yield and purity, with continuous monitoring of reaction parameters such as temperature, pressure, and pH.
Chemical Reactions Analysis
Types of Reactions: Methyl 3-iminobutanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: It can be reduced to form amine derivatives using reducing agents like sodium borohydride.
Substitution: The imine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles such as amines and thiols are used under mild conditions to achieve substitution.
Major Products: The major products formed from these reactions include oxo derivatives, amine derivatives, and various substituted imines, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl 3-iminobutanoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as an intermediate in the synthesis of drugs and therapeutic agents.
Industry: this compound is used in the production of specialty chemicals and materials, contributing to advancements in various industrial processes.
Mechanism of Action
The mechanism of action of methyl 3-iminobutanoate involves its interaction with specific molecular targets and pathways. The imine group can form covalent bonds with nucleophilic sites in biological molecules, leading to the modulation of enzyme activity and cellular processes. The compound’s reactivity allows it to participate in various biochemical pathways, influencing cellular functions and signaling mechanisms.
Comparison with Similar Compounds
- Methyl 3-aminobutanoate
- Methyl 3-aminocrotonate
- Methyl 3-methylbutanoate
Comparison: Methyl 3-iminobutanoate is unique due to its imine functional group, which imparts distinct reactivity compared to similar compounds like methyl 3-aminobutanoate and methyl 3-aminocrotonate. The presence of the imine group allows for specific interactions and reactions that are not possible with the corresponding amine derivatives. This uniqueness makes this compound a valuable compound in synthetic chemistry and industrial applications.
Properties
Molecular Formula |
C5H9NO2 |
|---|---|
Molecular Weight |
115.13 g/mol |
IUPAC Name |
methyl 3-iminobutanoate |
InChI |
InChI=1S/C5H9NO2/c1-4(6)3-5(7)8-2/h6H,3H2,1-2H3 |
InChI Key |
SNEKCFHCPSDOKH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=N)CC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















